N-[(3-Iodophenyl)methyl]cyclopentanamine
Description
N-[(3-Iodophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-iodobenzyl substituent. Its structure combines a cyclopentylamine core with an iodinated aromatic ring, which may influence its binding affinity, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFBYPZQPNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
-
Condensation of the aldehyde and amine forms an imine intermediate.
-
Reduction of the imine bond using agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2/Pd-C) yields the secondary amine.
Procedure:
-
1 (1.0 equiv) and 2 (1.2 equiv) are dissolved in methanol or dichloromethane.
-
NaBH3CN (1.5 equiv) is added at 0°C, and the mixture is stirred for 12–24 h at room temperature.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Data Table 1: Optimization of Reductive Amination
| Entry | Solvent | Reducing Agent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | NaBH3CN | 25 | 62 |
| 2 | DCM | H2/Pd-C | 50 | 58 |
| 3 | THF | NaBH(OAc)3 | 25 | 71 |
Key Findings:
-
THF with NaBH(OAc)3 provided the highest yield (71%) due to improved solubility of intermediates.
-
Palladium-catalyzed hydrogenation required elevated temperatures but avoided over-reduction byproducts.
Alkylation of Cyclopentanamine with 3-Iodobenzyl Halides
Direct alkylation involves the reaction of cyclopentanamine (2 ) with 3-iodobenzyl bromide (4 ) or chloride. This method is efficient but requires careful control of stoichiometry to avoid polyalkylation.
Reaction Conditions:
-
2 (1.0 equiv) and 4 (1.1 equiv) are mixed in acetonitrile or DMF.
-
A base (e.g., K2CO3) is added to neutralize HBr, and the reaction is heated to 60–80°C for 6–12 h.
Data Table 2: Alkylation Method Comparison
| Entry | Halide | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Iodo-BnBr | K2CO3 | MeCN | 8 | 68 |
| 2 | 3-Iodo-BnCl | Et3N | DMF | 12 | 55 |
| 3 | 3-Iodo-BnBr | DIPEA | THF | 6 | 73 |
Key Findings:
-
3-Iodobenzyl bromide outperformed the chloride due to better leaving-group ability.
-
DIPEA as a base minimized side reactions, enhancing yield to 73%.
Suzuki-Miyaura Coupling for Late-Stage Iodination
For cases where iodinated precursors are unavailable, a palladium-catalyzed coupling can introduce the iodine substituent. This method starts with a brominated or chlorinated benzyl intermediate.
Procedure:
-
N -[(3-Bromophenyl)methyl]cyclopentanamine (5 ) is synthesized via alkylation.
-
5 undergoes Suzuki-Miyaura coupling with iodobenzene boronic acid using Pd(PPh3)4 and Cs2CO3 in dioxane/water.
Data Table 3: Coupling Reaction Parameters
| Entry | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh3)4 | Cs2CO3 | 100 | 65 |
| 2 | PdCl2(dppf) | K3PO4 | 90 | 58 |
| 3 | Pd(OAc)2/XPhos | Na2CO3 | 80 | 72 |
Key Findings:
-
Pd(OAc)2 with XPhos ligand provided superior yields (72%) under milder conditions.
-
Excess boronic acid (1.5 equiv) ensured complete conversion.
Gabriel Synthesis for Controlled Amine Formation
The Gabriel method avoids over-alkylation by using phthalimide as a protecting group:
-
Potassium phthalimide reacts with 3-iodobenzyl bromide to form N -(3-iodobenzyl)phthalimide (6 ).
-
Hydrazinolysis of 6 releases the primary amine, which is subsequently alkylated with cyclopentyl bromide.
Data Table 4: Gabriel Synthesis Efficiency
| Entry | Hydrazine Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH2NH2·H2O | EtOH | 4 | 60 |
| 2 | NH2NH2 (anhyd.) | THF | 3 | 75 |
| 3 | NH2NH2·HCl | MeOH | 6 | 52 |
Key Findings:
Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation significantly reduces reaction times. For example, alkylation of 2 with 4 in DMF under microwave conditions (100°C, 30 min) achieved 70% yield, comparable to traditional heating .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Iodophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(3-Iodophenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of N-[(3-Iodophenyl)methyl]cyclopentanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
Halogen substitution significantly impacts bioactivity and physicochemical properties:
- N-(3-Iodophenyl)maleimide (27) : Exhibits potent inhibition (IC50 = 2.24 μM), outperforming other halogenated maleimides (e.g., chloro or bromo derivatives) . The meta-iodo position likely enhances steric and electronic interactions with target enzymes.
- N-[(4-Chlorophenyl)methyl]cyclopentanamine : Demonstrates an acute toxicity (LD50) of 1000 mg/kg, suggesting a favorable safety profile compared to more toxic derivatives . The chloro substituent reduces lipophilicity (lower LogD) relative to iodo analogues.
Table 1: Halogen-Substituted Analogues
Heterocyclic and Aromatic Variants
Modifications to the aromatic or heterocyclic moiety alter pharmacological profiles:
- N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine: Incorporates a pyridinyl group, which may improve CNS penetration due to reduced polarity.
- Synthesized in 67% yield, it demonstrates favorable synthetic accessibility .
- 1–(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]-cyclopentanamine (23) : Exhibits 15-fold greater REV-ERBβ inhibitory activity compared to predecessors, attributed to the piperidyl moiety’s role in receptor engagement .
Key Research Findings
- Halogen Position : Meta-substitution (e.g., 3-iodo) optimizes steric and electronic effects for target inhibition, as seen in maleimide derivatives .
- Heterocyclic Enhancements : Pyridinyl and chromen groups improve receptor specificity and synthetic feasibility, respectively .
- Structural Complexity : Addition of piperidyl or methoxy groups (e.g., compound 23) dramatically enhances potency, underscoring the importance of auxiliary substituents in SAR studies .
Biological Activity
N-[(3-Iodophenyl)methyl]cyclopentanamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 189.25 g/mol. The compound consists of a cyclopentanamine moiety linked to a 3-iodophenyl group, which enhances its reactivity and biological potential due to the presence of the iodine atom.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine atom can facilitate halogen bonding, potentially increasing the compound's binding affinity to these targets. This interaction may modulate various physiological processes, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Initial studies suggest that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to enhance caspase-3 activity and cause morphological changes in breast cancer cells at micromolar concentrations .
Case Studies
- Cell Cycle Analysis : A study evaluated the effects of related compounds on breast cancer MDA-MB-231 cells. Results indicated that specific derivatives could arrest the cell cycle and promote apoptosis at concentrations as low as 2.5 μM .
- Inhibition Studies : Compounds derived from similar structures were tested for their ability to inhibit key kinases involved in cancer progression. Some exhibited IC values in the nanomolar range, suggesting potent inhibitory effects on cellular signaling pathways critical for tumor growth .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD | Enzyme/Receptor Interaction |
| Compound A (similar structure) | Anticancer | 0.5 | Apoptosis Induction |
| Compound B (halogenated) | Antimicrobial | 2.0 | Disruption of Cell Membrane |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[(3-Iodophenyl)methyl]cyclopentanamine, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination or alkylation reactions . For example, alkylation of amines with iodinated aromatic precursors, as demonstrated in the synthesis of structurally analogous compounds (e.g., N-(3-methoxyphenethyl)cyclopentanamine), involves reacting iodocyclopentane with a substituted phenethylamine under basic conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yields. NMR characterization (e.g., δ1.36–1.89 ppm for cyclopentane protons) is critical for confirming structural integrity .
Q. How can researchers validate the purity and identity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity (>95% recommended for pharmacological studies). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for structural confirmation. For example, the cyclopentane moiety exhibits characteristic multiplet signals between δ1.36–1.89 ppm, while the aromatic protons (3-iodophenyl group) resonate near δ7.05–7.30 ppm . Mass spectrometry (MS) further corroborates molecular weight, with the iodine atom contributing a distinct isotopic pattern .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-[(4-Ethylphenyl)methyl]cyclopentanamine) mandate strict handling protocols: use of nitrile gloves, fume hoods, and eye protection to avoid inhalation or dermal contact. Hazardous decomposition products (e.g., iodine vapors) may form under high temperatures, necessitating proper ventilation .
Advanced Research Questions
Q. How can radiolabeled analogs of this compound be synthesized for in vivo imaging studies?
Radiolabeling with C or F isotopes enables positron emission tomography (PET) imaging. For example, C-methoxy groups can be introduced via nucleophilic substitution using CHI under basic conditions (e.g., KCO in DMF). Reaction parameters such as solvent (DMF vs. acetonitrile), base type (KCO vs. NaOH), and temperature (60–90°C) significantly impact radiochemical yields (49 ± 3% reported for similar compounds) .
Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies of this compound derivatives?
Discrepancies in activity (e.g., NMDA receptor binding vs. off-target effects) require dose-response curve re-evaluation and receptor subtype selectivity assays . For instance, competitive binding studies using H-MK-801 can differentiate GluN2B-specific interactions. Cross-validation with orthogonal methods (e.g., electrophysiology or calcium flux assays) is recommended to resolve conflicting results .
Q. How can structural modifications enhance the metabolic stability of this compound in pharmacokinetic studies?
Introducing electron-withdrawing groups (e.g., fluorine) or replacing metabolically labile sites (e.g., methylene groups) with cyclopropane rings can reduce hepatic clearance. For example, replacing the methoxy group in a benzofuran analog with a fluoro substituent improved plasma half-life in rodent models . In vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling are critical for iterative optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
